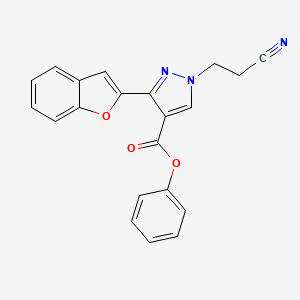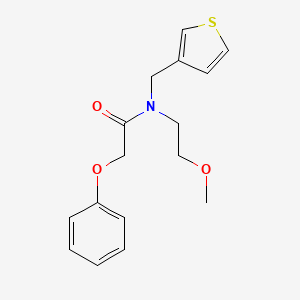![molecular formula C17H24N2O B5151167 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole (TBX) is a chemical compound that belongs to the class of imidazole-based compounds. TBX has been widely studied for its potential applications in the field of scientific research, particularly in the areas of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of imidazole receptors in biological systems. Imidazole receptors are known to play a role in various physiological processes, including neurotransmission, hormone secretion, and immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to modulate these processes, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole as a research tool is its high affinity for imidazole receptors, which allows for the selective modulation of these receptors in biological systems. However, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research on 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole, including the investigation of its role in various disease states, the development of more selective imidazole receptor modulators, and the exploration of its potential as a therapeutic agent in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is a chemical compound that has been widely studied for its potential applications in the field of scientific research. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. While 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has some limitations, including its potential toxicity and the need for careful dosing, it remains a valuable research tool with many potential future directions for investigation.
Métodos De Síntesis
The synthesis of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole can be achieved through a multi-step process that involves the reaction of 2-tert-butylphenol with 1,4-dibromobutane to form 4-(2-tert-butylphenoxy)butyl bromide. This intermediate is then reacted with imidazole in the presence of a base to yield 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole.
Aplicaciones Científicas De Investigación
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been widely studied for its potential applications in various scientific research fields, including biochemistry, physiology, and pharmacology. One of the primary applications of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is as a research tool to investigate the role of imidazole-based compounds in biological systems. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a high affinity for imidazole receptors, which are found in various tissues throughout the body.
Propiedades
IUPAC Name |
1-[4-(2-tert-butylphenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-8-4-5-9-16(15)20-13-7-6-11-19-12-10-18-14-19/h4-5,8-10,12,14H,6-7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKFHBYNCEXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)

![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)


![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)

![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

